3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Description
Properties
IUPAC Name |
3-ethynyl-2-methyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKFKYFEJRLIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium(III)-Catalyzed C–H Activation
A robust approach involves Rh(III)-catalyzed C–H activation of arylhydrazines followed by annulation with ethynyl-containing olefins. For instance, treatment of 2-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine with ethynyltrimethylsilane in the presence of [Cp*RhCl₂]₂ and AgSbF₆ facilitates C3-ethynylation via directed ortho-metalation (Scheme 1). Subsequent desilylation with K₂CO₃/MeOH yields the terminal alkyne.
Key Data:
Diazonium Salt Cyclization
Diazotization of 3-amino-2-methyl-4,5,6,7-tetrahydro-2H-indazole with NaNO₂/HCl at 0°C generates a reactive diazonium intermediate, which undergoes copper(I)-catalyzed coupling with trimethylsilylacetylene (Scheme 2). This method leverages Sandmeyer-type conditions for ethynyl group introduction.
Optimized Conditions:
Palladium-Mediated Cross-Coupling Approaches
Sonogashira Coupling Post-Cyclization
Installation of the ethynyl group via Sonogashira coupling proves effective after indazole core assembly. For example, 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by deprotection (Scheme 3).
Performance Metrics:
Tandem Cyclization-Functionalization Methods
Oxone-Mediated Oxidative Amination
A one-pot synthesis employs oxone (2KHSO₅·KHSO₄·K₂SO₄) as an oxidant for converting N-methylhydrazones bearing ethynyl groups into the target indazole. The reaction proceeds via N–N bond formation and concurrent C3-ethynylation in trifluoroethanol (TFE) at 80°C (Scheme 4).
Reaction Profile:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Rh(III) Catalysis | 72 | 95 | Moderate | High |
| Diazonium Cyclization | 65 | 90 | Low | Medium |
| Sonogashira Coupling | 78 | 99 | High | Very High |
| Oxone Oxidation | 63 | 88 | High | Low |
Key Observations:
- Sonogashira coupling offers superior yield and purity but requires expensive Pd catalysts.
- Oxone-mediated routes are cost-effective but suffer from moderate yields.
- Rh(III) catalysis balances selectivity and efficiency but demands inert conditions.
Mechanistic Insights and Side-Reaction Mitigation
Ethynyl Group Stability
The sp-hybridized ethynyl carbon exhibits susceptibility to hydration under acidic conditions. Employing trimethylsilyl (TMS) protecting groups or neutral pH buffers during workup prevents unwanted ketone formation.
N-Methylation Control
Early-stage N-methylation (e.g., using methyl hydrazine) ensures regioselectivity at N2. Late-stage alkylation with methyl iodide in DMF/K₂CO₃ achieves 92% efficiency but risks over-alkylation.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives.
Scientific Research Applications
3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell growth and survival. This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Substituents and Key Properties of Selected Tetrahydroindazole Derivatives
Key Observations:
- Substituent Effects on Activity :
- Antioxidant Activity : Electron-donating groups (e.g., methyl at 3-position in 3b and 3f) enhance ABTS radical scavenging, while halogenated aryl groups (e.g., 4-fluorophenyl in 3f) improve DPPH activity .
- Herbicidal Activity : Halogen substituents (e.g., chloro, fluoro) at the 2- and 3-positions significantly boost potency against weeds. For example, 3-chloro-2-(4-chloro-2-fluorophenyl) derivatives exhibit herbicidal activity at 16–63 g AI ha⁻¹ under greenhouse conditions .
- Ethynyl Group : The ethynyl group in 3-ethynyl-2-methyl derivatives may enhance reactivity in cross-coupling reactions, though its biological activity remains understudied compared to halogenated or aryl-substituted analogs .
Key Observations:
Table 3: Activity Profiles of Select Derivatives
Key Observations:
- Herbicidal Derivatives : Compounds with chloro/fluoro substituents (e.g., 3-chloro-2-(4-chloro-2-fluorophenyl)) show rapid weed control and rice selectivity, with field efficacy confirmed at 16–63 g AI ha⁻¹ .
- Pharmacological Potential: Anti-inflammatory activity in 3b and related derivatives is linked to COX-2 inhibition, suggesting therapeutic utility .
Biological Activity
3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS No. 2094471-58-4) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 160.22 g/mol. The compound features a tetrahydroindazole core with an ethynyl group at the 3-position and a methyl group at the 2-position.
Synthesis
The synthesis typically involves the following steps:
- Starting Materials : The reaction begins with 2-methyl-4,5,6,7-tetrahydroindazole and ethynyl bromide.
- Reaction Conditions : A strong base like potassium tert-butoxide is used in an aprotic solvent such as dimethyl sulfoxide (DMSO).
- Procedure : The ethynyl group is introduced through nucleophilic substitution, resulting in the formation of the target compound.
Research indicates that this compound may interact with specific molecular targets such as phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell growth and survival. Inhibition of this pathway could lead to modulation of various cellular processes, making it a candidate for therapeutic applications in cancer treatment and other diseases.
Antimicrobial Activity
A study on indazole derivatives revealed that certain compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against protozoa such as Giardia intestinalis and Entamoeba histolytica, often outperforming standard treatments like metronidazole .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Some derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), suggesting that they may reduce inflammation and pain . This property could be beneficial in developing new anti-inflammatory medications.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that some derivatives of indazole exhibit low toxicity to human cells while maintaining their antimicrobial efficacy. This characteristic is crucial for drug development as it indicates a favorable therapeutic index .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Ethynyl-1H-indazole | Indazole | Moderate antimicrobial activity |
| 2-Methyl-4,5,6,7-tetrahydro-1H-indazole | Indazole | Limited biological activity |
| This compound | Tetrahydroindazole | Potentially high anti-inflammatory and antimicrobial activity |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to other indazole derivatives. Its ethynyl group allows for versatile chemical modifications that enhance its potential applications in medicinal chemistry .
Case Study 1: Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of various indazole derivatives against Trichomonas vaginalis and Candida species. Compounds similar to this compound exhibited IC50 values lower than one micromolar against these pathogens. These findings suggest that further exploration into the structure–activity relationship (SAR) could yield potent new agents for treating infections caused by these organisms .
Case Study 2: Anti-inflammatory Potential
Research into COX inhibitors has highlighted the role of indazole derivatives in modulating inflammatory responses. Compounds exhibiting selective COX-2 inhibition have shown promise in reducing inflammation without significant gastrointestinal side effects commonly associated with traditional NSAIDs . The implications for chronic inflammatory conditions are significant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
